benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate
Description
Benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is a structurally complex compound characterized by an 8-azabicyclo[3.2.1]octane core, a bicyclic amine system with a fused pyrrolidine dione (2,5-dioxopyrrolidin-1-yl) substituent at the 3-position. The molecule also features a carbamate group (benzyl carbamate) linked via a 2-oxoethyl chain to the bicyclic amine.
The 8-azabicyclo[3.2.1]octane scaffold is notable for its conformational rigidity, which enhances binding specificity in drug design. The 2,5-dioxopyrrolidin-1-yl group may act as a Michael acceptor, enabling covalent interactions with biological targets, while the benzyl carbamate moiety could improve solubility or serve as a prodrug component .
Properties
IUPAC Name |
benzyl N-[2-[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c25-18-8-9-19(26)24(18)17-10-15-6-7-16(11-17)23(15)20(27)12-22-21(28)29-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXTZFGHMGMREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound features a carbamate group, which is known for enhancing the biological activity of various pharmacophores. The structure includes a bicyclic moiety and a dioxopyrrolidine derivative, contributing to its pharmacological profile. The presence of the carbamate functional group is crucial for its interaction with biological targets, potentially influencing enzyme activity and receptor binding.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of carbamate derivatives. For instance, compounds similar to benzyl carbamate have shown effective inhibition against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) ranging from 5 to 100 µg/mL depending on structural modifications .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3d | 10 | Antitubercular |
| 3e | 25 | Antitubercular |
| 3f | 5 | Antitubercular |
Anticonvulsant Activity
Another significant aspect of this compound is its potential anticonvulsant activity. Related compounds have been evaluated in various seizure models, demonstrating protective effects across acute seizure tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The compound's ability to modulate neurotransmitter systems may underlie its efficacy in seizure control.
Study on Antitubercular Efficacy
In a study examining the efficacy of various carbamates against Mtb, it was found that specific substitutions on the phenyl ring significantly influenced antimicrobial activity. For example, the introduction of halogen substituents enhanced potency, suggesting that structural optimization could lead to more effective therapeutic agents .
Evaluation of Anticonvulsant Properties
A recent investigation into the anticonvulsant properties of related compounds indicated that benzyl derivatives exhibited significant activity in models of drug-resistant epilepsy. The results suggested a favorable safety margin and potential for clinical application in treating various forms of epilepsy .
Comparison with Similar Compounds
tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate (Compound 19)
- Structure : Shares the 8-azabicyclo[3.2.1]octane core but replaces the dioxopyrrolidinyl group with a pyrimido-oxazine substituent. The carbamate is tert-butyl rather than benzyl.
- Synthesis : Reported in 50% yield, suggesting moderate synthetic accessibility .
- Applications : Likely explored as a kinase inhibitor due to the pyrimido-oxazine moiety, which is common in kinase-targeted drugs.
2-(((1R,5S)-3-(2,5-Dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile
- Structure : Replaces the carbamate group with a sulfonylbenzonitrile moiety while retaining the dioxopyrrolidinyl-bicyclic core.
- Physicochemical Properties: Molecular weight 373.4 g/mol; formula C₁₈H₁₉N₃O₄S.
Benzyl (S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropylcarbamate
- Structure : Features a triazole substituent instead of dioxopyrrolidinyl, with a phenylpropyl chain. Molecular weight 501.67 g/mol (C₃₀H₃₉N₅O₂) .
Functional Analogues with Similar Pharmacophores
2-[(1R,3R,5S)-3-({5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic Acid
- Structure : Combines the bicyclic core with a benzothiazole-carboxylic acid and an oxazole substituent.
- Applications: Patent literature identifies it as a non-bile acid FXR agonist for treating metabolic disorders. The carboxylic acid group enhances solubility for oral administration .
Benzyl (1R,2S,5S)-2-({(2S)-1-Hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}carbamoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure : A smaller 3-azabicyclo[3.1.0]hexane core with a hydroxy-pyrrolidinyl side chain.
- Properties : Chiral atom count = 5; aromatic bonds = 4. The compact structure may favor CNS penetration .
Comparative Analysis Table
Key Research Findings and Implications
Structural Rigidity : The 8-azabicyclo[3.2.1]octane core is favored in drug design for its constrained geometry, which reduces off-target interactions .
Functional Group Impact :
- Dioxopyrrolidinyl and sulfonyl groups enhance electrophilicity, enabling covalent target binding .
- Carbamate variations (benzyl vs. tert-butyl) influence solubility and metabolic stability .
Synthetic Accessibility : Yields for analogues like Compound 19 (50%) highlight challenges in synthesizing complex bicyclic systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the bicyclo[3.2.1]octane core in this compound?
- Methodological Answer : The bicyclo[3.2.1]octane (tropane) scaffold is typically synthesized via Robinson-Schöpf or intramolecular Mannich reactions. For example, describes a reflux method using sodium acetate in acetic anhydride/acetic acid to cyclize intermediates, achieving yields of ~68% for structurally related heterocycles . Stereochemical control (e.g., endo vs. exo isomers) is critical; chiral resolution or asymmetric catalysis may be employed, as seen in for carbamate-functionalized azabicyclo derivatives .
Q. How can the stereochemistry at the (1R,5S) positions of the bicyclo[3.2.1]octane ring be validated?
- Methodological Answer :
- NMR Analysis : and highlight the use of - and -NMR to assign stereochemistry. For instance, coupling constants in -NMR (e.g., vicinal protons on the bicyclo ring) and NOE experiments can confirm spatial arrangements .
- X-ray Crystallography : Absolute configuration determination is achievable via single-crystal diffraction, as demonstrated for related azabicyclo compounds in .
Q. What analytical techniques are essential for characterizing the 2,5-dioxopyrrolidin-1-yl moiety?
- Methodological Answer :
- IR Spectroscopy : The carbonyl stretch of the dioxopyrrolidinyl group appears near 1710–1740 cm, as observed in for analogous succinimide derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. reports MS data (e.g., m/z 386 for compound 11a) to validate molecular formulas .
- HPLC-PDA : Purity assessment (>95%) is critical, with C18 columns and acetonitrile/water gradients recommended for polar heterocycles .
Advanced Research Questions
Q. How do substituents on the bicyclo[3.2.1]octane ring influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : and show that substituents like hydroxymethyl ( ) or aromatic groups ( ) modulate lipophilicity and bioavailability. For example, polar groups enhance aqueous solubility but may reduce blood-brain barrier penetration .
- LogP Measurement : Experimental logP values (e.g., via shake-flask method) or computational tools (e.g., SwissADME) can predict absorption. PubChem data () provides preliminary physicochemical parameters for analogs .
Q. What strategies stabilize the 2,5-dioxopyrrolidin-1-yl group against hydrolysis in physiological buffers?
- Methodological Answer :
- Prodrug Design : Replace the labile succinimide with a stabilized analog (e.g., maleimide or tetrafluorophenyl ester) to delay hydrolysis, as seen in for carbamate derivatives .
- pH Optimization : Buffering formulations to pH 5–6 reduce nucleophilic attack on the carbonyl group. ’s safety data for related compounds notes stability in mildly acidic conditions .
Q. How can computational modeling predict target selectivity for this compound?
- Methodological Answer :
- Molecular Docking : Use programs like AutoDock Vina with protein structures (e.g., from PDB) to assess binding to tropane-targeted receptors (e.g., serotonin transporters). references similar azabicyclo compounds with affinity for CNS targets .
- Molecular Dynamics (MD) Simulations : Evaluate conformational stability of the bicyclo ring in binding pockets. PubChem’s 3D conformer data () provides starting geometries for simulations .
Notes on Contradictions and Limitations
- and use divergent solvents (acetic anhydride vs. DCM) for carbamate formation, suggesting solvent polarity impacts yield. Researchers should optimize based on intermediate solubility .
- Stereochemical assignments in (endo vs. exo) conflict with PubChem’s generic data (), emphasizing the need for empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
